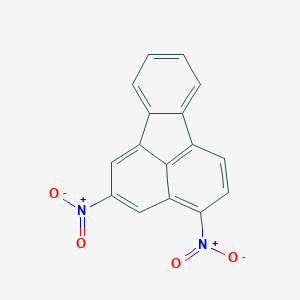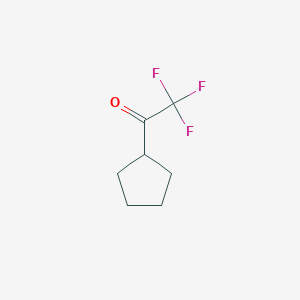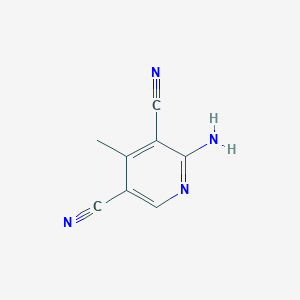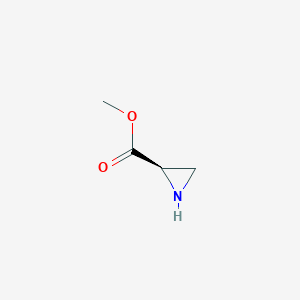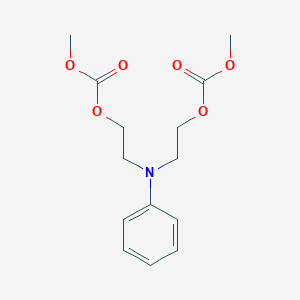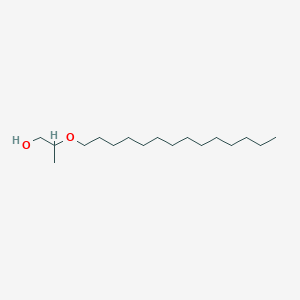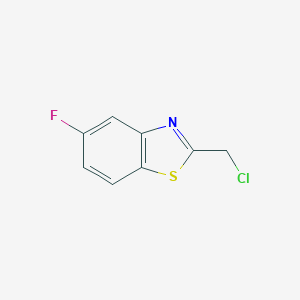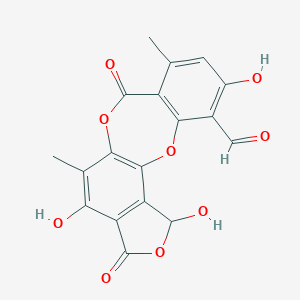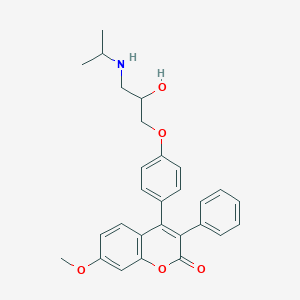
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound that belongs to the family of flavonoids. It is also known as naringenin-7-O-glucoside and is commonly found in citrus fruits, especially grapefruit. This compound has gained significant attention due to its various potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to regulate various signaling pathways that are involved in the development and progression of cancer.
Effets Biochimiques Et Physiologiques
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- in lab experiments is its ability to act as a natural antioxidant and anti-inflammatory agent. However, one of the limitations is the availability of this compound in large quantities.
Orientations Futures
There are various future directions for the research on 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-. Some of the potential areas of research include the development of novel drug formulations using this compound, the study of its potential role in the prevention and treatment of neurological disorders, and the investigation of its mechanism of action in different disease conditions. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.
In conclusion, 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound with various potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to explore its full potential and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- can be achieved through different methods. One of the commonly used methods is the enzymatic synthesis of naringin, which is then converted into naringenin-7-O-glucoside using glucosyltransferase enzymes. Another method involves the chemical synthesis of naringenin-7-O-glucoside using various chemical reagents.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential role in the prevention and treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders.
Propriétés
Numéro CAS |
111038-37-0 |
|---|---|
Nom du produit |
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- |
Formule moléculaire |
C28H29NO5 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C28H29NO5/c1-18(2)29-16-21(30)17-33-22-11-9-20(10-12-22)26-24-14-13-23(32-3)15-25(24)34-28(31)27(26)19-7-5-4-6-8-19/h4-15,18,21,29-30H,16-17H2,1-3H3 |
Clé InChI |
BLQSVYLPNWHPKH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
Synonymes |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenyl -chromen-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



